5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting protein tyrosine kinases (PTKs) which play crucial roles in cell growth, differentiation, and metabolism.
Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells by targeting specific kinases involved in cancer cell proliferation.
Pharmaceutical Development: It is being explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases. These enzymes are essential for regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer . The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting the signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substituents, these compounds also exhibit kinase inhibitory activity.
Pyrimido[4,5-d]pyrimidine: These compounds share a similar bicyclic structure and are known for their biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and selectivity towards different kinases, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-4-6-12(7-5-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPDEIQHWCDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407093 | |
Record name | 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72578-43-9 | |
Record name | 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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